molecular formula C5H11NO B146073 3-Hydroxypiperidine CAS No. 6859-99-0

3-Hydroxypiperidine

Cat. No.: B146073
CAS No.: 6859-99-0
M. Wt: 101.15 g/mol
InChI Key: BIWOSRSKDCZIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxypiperidine (C₅H₁₁NO, MW 101.15 g/mol) is a six-membered heterocyclic amine with a hydroxyl group at the 3-position. It serves as a critical building block in medicinal chemistry, natural product synthesis, and drug discovery due to its structural versatility and ability to participate in diverse reactions such as fluorination, alkylation, and Mitsunobu couplings . Key properties include a melting point of 57–61°C, high water solubility (1 g/mL), and applications in synthesizing bioactive molecules like preclamol (a dopamine receptor modulator) and benzofused sultams . Its enantiopure forms are accessible via biocatalytic reduction or asymmetric fluorination, enabling precise stereochemical control in drug design .

Scientific Research Applications

Medicinal Chemistry Applications

3-Hydroxypiperidine and its derivatives are crucial in the development of several therapeutic agents. Notably, it serves as an intermediate for:

  • Anticancer Drugs : The compound is a key precursor in the synthesis of ibrutinib, a drug used for treating certain types of cancer such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) . The synthesis involves asymmetric reduction techniques to obtain (S)-N-Boc-3-hydroxypiperidine, which is critical for the drug's efficacy.
  • Antibacterial and Antiviral Agents : Piperidine derivatives, including this compound, have shown potential in developing antibiotics and antiviral medications. Their structural properties allow for modifications that enhance biological activity against various pathogens .

Synthetic Methodologies

The synthesis of this compound has been optimized through various methods:

  • Hydrogenation of 3-Hydroxypyridine : This method involves the hydrogenation of 3-hydroxypyridine to yield this compound. Subsequent reactions can lead to protected forms such as (S)-N-Boc-3-hydroxypiperidine, which is more stable and easier to handle in further chemical processes .
  • Biocatalytic Synthesis : Recent advancements have introduced biocatalytic methods using whole-cell systems like Pichia pastoris. This environmentally friendly approach allows for the asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine with high enantiomeric purity . The use of biocatalysts reduces the environmental impact compared to traditional chemical synthesis.

Case Studies

Several case studies highlight the application of this compound in pharmaceutical development:

Case Study 1: Ibrutinib Synthesis

In a study focused on synthesizing ibrutinib, researchers employed an efficient asymmetric synthesis pathway involving this compound. The process demonstrated high yields and purity, showcasing the compound's utility as a building block in complex drug molecules .

Case Study 2: Antitumor Activity

Another study explored the use of this compound derivatives in developing new antitumor agents. The structural modifications facilitated by this compound led to enhanced efficacy against tumor cells in vitro, indicating its potential role in cancer therapeutics .

Data Tables

Drug NameDisease TargetRole of this compound
IbrutinibChronic Lymphocytic LeukemiaKey intermediate
Various AntiviralsViral InfectionsStructural modification

Mechanism of Action

The mechanism of action of 3-hydroxypiperidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Ring-Substituted Derivatives

4-Hydroxypiperidine

  • Synthesis : Unlike 3-hydroxypiperidine, 4-hydroxypiperidine derivatives are synthesized via Jones oxidation of sulfonated intermediates or direct hydroxylation .
  • Biological Activity : In sphingosine kinase 1 (SK1) inhibitors, 1-(4-octylphenethyl)piperidin-4-ol (RB-005) exhibits 15.0-fold selectivity for SK1 over SK2, whereas its this compound analog (RB-019) shows only 6.1-fold selectivity. This highlights the critical role of hydroxyl positioning in target affinity .

2-Piperidinemethanol

  • Reactivity: In benzofused sultam synthesis, 2-piperidinemethanol generates tricyclic products (e.g., sultams 9 and 10), while this compound forms bridged sultams (e.g., 11 and 12) due to steric and electronic differences at the hydroxyl-bearing carbon .

Quinuclidine Derivatives

  • Receptor Affinity : 3-Phenylacetoxyquinuclidine demonstrates 100-fold higher muscarinic receptor affinity than its this compound analog. Bridging the piperidine ring (quinuclidine) enhances steric rigidity, optimizing ligand-receptor interactions .

Functional Analogs: Piperidine Derivatives with Varied Substituents

3-Fluoropiperidin-4-ol

  • Synthesis : Both this compound and 3-fluoropiperidin-4-ol employ asymmetric catalysis, but the latter uses a modified cinchona alkaloid catalyst for enantioselective fluorination. The hydroxyl group in this compound facilitates crystallization for enantiopurity, while fluorination introduces metabolic stability in drug candidates .

3-Arylpiperidines

  • Applications : this compound is oxidized to piperidin-3-one for synthesizing 3-arylpiperidines, which are precursors to preclamol. In contrast, 3-arylpiperidines lacking hydroxyl groups require additional steps for functionalization .

Antituberculosis Agents

  • This compound derivatives (compounds 21 and 22) exhibit moderate Mycobacterium tuberculosis (Mtb) inhibition (MIC ~50–125 µM), whereas pyrrolidine analogs (e.g., compound 8) show superior activity (MIC = 6.25 µM). The six-membered ring of this compound may impose conformational constraints unfavorable for target binding .

Opioid Receptor Ligands

  • Replacing the 4-methyl group in trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine with a this compound moiety converts mixed agonist-antagonist activity to partial agonism, underscoring the hydroxyl group’s role in modulating receptor interaction .

Data Tables

Table 1: Selectivity of Piperidine-Based SK1 Inhibitors

Compound Hydroxyl Position SK1/SK2 Selectivity (Fold) Reference
RB-005 4 15.0
RB-019 3 6.1

Table 2: Antituberculosis Activity of Piperidine Derivatives

Compound Structure MIC (µM, Mtb) Reference
8 Pyrrolidine 6.25
21 This compound 50
22 This compound 125

Key Research Findings

  • Synthetic Flexibility: this compound’s hydroxyl group enables diverse functionalization (e.g., Mitsunobu alkylation, fluorination), making it superior to non-hydroxylated analogs in constructing complex heterocycles .
  • Stereochemical Impact : Enantiopure this compound derivatives exhibit enhanced biological activity, as seen in dopamine receptor modulators and NMDA receptor antagonists .
  • Limitations : Its six-membered ring can reduce binding efficiency in certain targets compared to five-membered pyrrolidines, emphasizing the need for structure-based optimization .

Biological Activity

3-Hydroxypiperidine is a cyclic amine with significant biological activity, particularly in medicinal chemistry. This compound has been studied for its potential therapeutic applications, including antinociceptive effects and as an intermediate in the synthesis of various pharmaceuticals. This article provides a detailed overview of its biological activity, including synthesis methods, case studies, and research findings.

This compound is characterized by its hydroxyl group at the third position of the piperidine ring. Its structural formula can be represented as follows:

C5H11NO\text{C}_5\text{H}_{11}\text{NO}

Synthesis Methods:

  • Enzymatic Biocatalysis : The synthesis of (S)-1-Boc-3-hydroxypiperidine has been achieved using Baker's yeast and ketoreductase enzymes, which provide high chiral selectivity. This method is environmentally friendly and cost-effective, eliminating the need for hazardous reducing agents .
  • Asymmetric Synthesis : Efficient asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine has been reported using recombinant enzymes in E. coli, optimizing enzyme activity for better yields .

Antinociceptive Effects

Research indicates that derivatives of this compound exhibit significant antinociceptive activity. In a study involving four derivatives (6a-d), compounds 6a and 6d showed increased latency time in tail flick tests, indicating their potential as analgesics in neuropathic pain models. The antinociceptive effect was mediated through an opioid mechanism without causing sedation or motor coordination issues .

Metabolism and Pharmacokinetics

This compound is also a metabolite of piperidine, detected in biological samples such as rat urine. Studies using GC-MS have confirmed the presence of this compound and its metabolites, highlighting its metabolic pathways in vivo. The quantities of hydroxylated piperidines were significantly higher in treated groups compared to controls .

Case Studies

  • Antinociceptive Study : In a study focusing on neuropathic pain, the administration of 3-hydroxy-piperidinyl-N-benzyl-acyl-arylhydrazone derivatives demonstrated a notable increase in nociceptive thresholds over time, confirming their efficacy as potential analgesics .
  • Metabolic Fate Investigation : A pharmacological study identified the metabolic products of piperidine in rats, establishing that both this compound and 4-hydroxypiperidine are significant metabolites with distinct pharmacological actions .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyCompoundMethodKey Findings
(S)-1-Boc-3-hydroxypiperidineEnzymatic SynthesisHigh chiral selectivity; environmentally friendly process
3-hydroxy-piperidinyl-N-benzyl-acyl-arylhydrazoneAntinociceptive TestingSignificant increase in nociceptive threshold; opioid mechanism
This compoundMetabolic StudyDetected as a major metabolite; higher levels in treated rats

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Hydroxypiperidine, and how can its purity be validated?

  • Methodological Answer : this compound is commonly synthesized via reduction of 3-hydroxypyridine derivatives or through intramolecular hydrosilylation of hydroxylated alkynes. For example, Trost et al. demonstrated the use of tetramethyldisilazane (TMDS) in a stereoselective hydrosilylation reaction followed by Tamao–Fleming oxidation to yield this compound alkaloids . Purity validation requires techniques such as HPLC (≥98% purity threshold), NMR (to confirm absence of diastereomeric impurities), and mass spectrometry. Melting point determination (56–62°C) and water solubility tests (1 g/mL) are also critical for physical characterization .

Q. How do researchers address discrepancies in spectral data (e.g., NMR, IR) for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from stereochemical variations or solvent effects. Researchers should:

  • Compare experimental data with literature-reported values (e.g., InChI key: BIWOSRSKDCZIFM-UHFFFAOYSA-N for this compound) .
  • Validate assignments using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
  • Replicate synthesis under controlled conditions to isolate stereoisomers, as seen in the Norrish-Yang photocyclization of N-allylglyoxylamides, which produced diastereomer mixtures requiring chiral resolution .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE): P3 respirators, nitrile gloves (P1/P3 type), and safety goggles due to its classification as a skin/eye irritant (H315/H318) .
  • Store at 2–8°C in airtight glass containers to prevent hygroscopic degradation.
  • Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous washing to prevent exothermic reactions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved, and what catalysts optimize stereochemical control?

  • Methodological Answer : Chiral rhodium catalysts (e.g., [Rh(OH)(cod)]₂ with (R)-(S)-JOSIPHOS ligand) enable enantioselective restructuring of β-lactam intermediates into this compound skeletons, achieving up to 98% enantiomeric excess (ee) . Photochemical methods, such as LED-driven Norrish-Yang cyclization (365 nm, 10 h), provide diastereoselective precursors for subsequent catalytic asymmetric transformations .

Q. What strategies resolve contradictions between computational predictions and experimental results in this compound-based drug design?

  • Methodological Answer :

  • Perform free-energy perturbation (FEP) simulations to assess binding affinity discrepancies, as seen in studies of this compound-containing acetylcholinesterase inhibitors .
  • Validate docking poses via molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to account for protein flexibility.
  • Cross-reference crystallographic data (e.g., PDB entries) to refine force field parameters for protonated nitrogen interactions in piperidine rings .

Q. How do reaction conditions influence the regioselectivity of this compound functionalization?

  • Methodological Answer : Distal functionalization of alkynols (e.g., hydroxyl-bearing carbons) is achieved using [Cp*Ru(MeCN)₃]PF₆, which promotes Z-selective hydrosilylation. Solvent polarity (e.g., dioxane vs. acetonitrile) and temperature (e.g., 100°C for rhodium catalysis) critically impact regioselectivity and stereochemical outcomes . Kinetic studies (e.g., Eyring plots) are recommended to optimize transition-state stabilization.

Q. What methodologies validate the pharmacological relevance of this compound derivatives in multi-target drug discovery?

  • Methodological Answer :

  • Use in vitro assays (e.g., acetylcholinesterase inhibition IC₅₀) paired with molecular docking to identify key interactions (e.g., cation-π bonding with Trp286 in AChE) .
  • Conduct ADMET profiling (e.g., CYP450 metabolism, blood-brain barrier permeability) using Caco-2 cell monolayers and PAMPA assays.
  • Compare pharmacophore models with clinical candidates (e.g., donepezil hybrids) to prioritize derivatives for in vivo neurobehavioral testing .

Q. Methodological Frameworks for Data Analysis

Q. How should researchers design experiments to address reproducibility challenges in this compound synthesis?

  • Methodological Answer :

  • Document reaction parameters exhaustively (e.g., solvent purity, catalyst lot numbers, humidity levels) to align with NIH rigor guidelines .
  • Use statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry).
  • Share raw data (e.g., NMR FID files, HPLC chromatograms) in supplementary materials to enable independent validation .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in this compound studies?

  • Methodological Answer :

  • Apply multivariate analysis (e.g., PCA) to disentangle confounding variables (e.g., cell line variability, assay interference).
  • Use Bayesian meta-analysis to reconcile conflicting IC₅₀ values across studies.
  • Pre-register hypotheses and analytical pipelines to mitigate bias, as advocated by FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Preparation Methods

Ring-Closure of Halo-Hydroxypentylamine Salts

Reaction Mechanism and Conditions

This method involves cyclization of 5-halo-2-hydroxypentylamine halogen acid salts (e.g., 5-chloro-2-hydroxypentylamine hydrochloride) in aqueous alkaline media. For example, dissolving 45.0 g of 5-chloro-2-hydroxypentylamine hydrochloride in water and treating with sodium hydroxide at 10–15°C initiates ring-closure, followed by heating to 40–50°C to complete the reaction . The process achieves an 85% yield of this compound after vacuum distillation .

Key Advantages

  • Cost Efficiency : Avoids precious metal catalysts (e.g., Rh, Pd) .

  • Scalability : Operates under mild conditions (atmospheric pressure, ≤50°C) .

  • Versatility : Adaptable to N-protected derivatives (e.g., Boc, Cbz) via subsequent acylation .

Table 1: Representative Conditions for Ring-Closure Reactions

Starting MaterialBaseTemperature RangeYieldSource
5-Cl-2-hydroxypentylamine·HClNaOH10–50°C85%
5-Br-2-hydroxypentylamine·HBrNa₂CO₃10–40°C80%

Hydrogenation of 3-Hydroxypyridine

Traditional High-Pressure Catalytic Hydrogenation

Early methods utilized high-pressure hydrogenation (≥50 bar H₂) of 3-hydroxypyridine using Rh- or Pd-based catalysts . For instance, CN105367484A describes a Rh-Ni/C bimetallic catalyst in water or organic solvents, though specific yield data remain undisclosed .

Limitations

  • Cost : Rhodium catalysts are prohibitively expensive for industrial use .

  • Safety : High-pressure reactors increase operational risks .

  • Selectivity : Competing reduction pathways may generate piperidine byproducts .

Chemical Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic this compound is resolved using chiral acids (e.g., tartaric acid derivatives), followed by Boc protection to isolate the (S)-enantiomer . However, yields rarely exceed 40% due to inefficient separation steps .

Practical Challenges

  • Low Efficiency : Multi-step crystallization reduces throughput .

  • Waste Generation : Excess resolving agents complicate waste management .

Biocatalytic Asymmetric Reduction

Enzymatic Synthesis of (S)-3-Hydroxypiperidine

Ketoreductases catalyze the enantioselective reduction of N-Boc-piperidin-3-one (NBPO) to (S)-1-Boc-3-hydroxypiperidine under mild conditions . This method achieves >99% enantiomeric excess (ee) and 90% yield in optimized systems .

Industrial Relevance

  • Sustainability : Eliminates toxic solvents and high-energy conditions .

  • Regioselectivity : Enzymes avoid over-reduction to piperidine .

Table 2: Biotransformation vs. Chemical Resolution

ParameterBiotransformationChemical Resolution
Yield90%35–40%
Enantiomeric Excess (ee)>99%97%
Catalyst CostModerateLow
ScalabilityHighLimited

Enantioselective Catalytic Synthesis

Proline-Catalyzed α-Aminooxylation

A 2015 study demonstrated a 13-step synthesis starting from methyl-3-(oxiran-2-yl)propanoate, utilizing L-proline catalysis for asymmetric induction . The route achieved 38% overall yield and 97% ee but remains impractical for scale-up due to its complexity .

Hydrolytic Kinetic Resolution (HKR)

Racemic methyl-3-(oxiran-2-yl)propanoate undergoes HKR using cobalt catalysts, selectively hydrolyzing one enantiomer to isolate (S)-3-hydroxypiperidine precursors . While innovative, the method’s reliance on epoxide intermediates limits broad adoption .

Properties

IUPAC Name

piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWOSRSKDCZIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870212
Record name 3-Piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6859-99-0
Record name 3-Hydroxypiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6859-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidin-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006859990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypiperidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.234
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Hydroxypiperidine
3-Hydroxypiperidine
3-Hydroxypiperidine
3-Hydroxypiperidine
3-Hydroxypiperidine
3-Hydroxypiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.